molecular formula C7H5Cl2NO2 B593960 2-(2,6-Dichloropyridin-4-YL)acetic acid CAS No. 1227515-02-7

2-(2,6-Dichloropyridin-4-YL)acetic acid

Cat. No.: B593960
CAS No.: 1227515-02-7
M. Wt: 206.022
InChI Key: NJMIMYWTFPFPSB-UHFFFAOYSA-N
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Description

2-(2,6-Dichloropyridin-4-YL)acetic acid is a chemical compound with the molecular formula C7H5Cl2NO2 It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and an acetic acid group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichloropyridin-4-YL)acetic acid typically involves the chlorination of pyridine followed by the introduction of the acetic acid group. One common method involves the reaction of 2,6-dichloropyridine with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Dichloropyridin-4-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,6-Dichloropyridin-4-YL)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloropyridin-4-YL)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context in which the compound is used.

Comparison with Similar Compounds

    2,6-Dichloropyridine: A precursor in the synthesis of 2-(2,6-Dichloropyridin-4-YL)acetic acid.

    4-Pyridineacetic acid: Similar structure but lacks the chlorine substituents.

    2,6-Dichloropyridine-4-acetic acid: Another closely related compound with similar properties.

Uniqueness: this compound is unique due to the presence of both chlorine atoms and the acetic acid group, which confer specific chemical reactivity and potential biological activity. Its distinct structure allows for unique interactions in chemical and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,6-dichloropyridin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMIMYWTFPFPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700061
Record name (2,6-Dichloropyridin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227515-02-7
Record name (2,6-Dichloropyridin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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